6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
Description
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a fused bicyclic structure with multiple functional groups. Key structural features include:
- 6-Chloro substituent: Enhances electron-withdrawing effects and influences binding interactions.
- 4-Hydroxy group: Introduces polarity and hydrogen-bonding capacity.
- 3-Phenylsulfonyl group: A bulky, electron-deficient moiety that may improve metabolic stability and modulate solubility.
- 4-Trifluoromethyl group: Increases lipophilicity and resistance to oxidative metabolism.
The compound is classified as a controlled product with handling restrictions and a short shelf life, indicating sensitivity to environmental conditions (e.g., hydrolysis or oxidation) .
Properties
Molecular Formula |
C16H11ClF3NO4S |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H11ClF3NO4S/c17-9-6-7-12-11(8-9)15(23,16(18,19)20)13(14(22)21-12)26(24,25)10-4-2-1-3-5-10/h1-8,13,23H,(H,21,22) |
InChI Key |
KNIGQRWOFRPIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2C(=O)NC3=C(C2(C(F)(F)F)O)C=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone, identified by its CAS number 253663-82-0, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClF₃NO₄S |
| Molecular Weight | 405.78 g/mol |
| Melting Point | 291-294 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Appearance | Yellow solid |
Structural Characteristics
The compound features a quinolinone core with a trifluoromethyl group and a phenylsulfonyl moiety, which may contribute to its biological activities through various interactions at the molecular level.
Anticancer Activity
Recent studies have highlighted the potential of quinolinone derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC₅₀ values indicate moderate cytotoxicity.
- A549 (lung cancer) : Exhibited significant growth inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Alters cell cycle progression in cancer cells.
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the cytotoxic effects of the compound on MCF-7 cells and reported an IC₅₀ of approximately 15 µM, indicating significant anticancer potential.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its therapeutic efficacy.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with similar quinolinone derivatives is presented below:
| Compound Name | IC₅₀ (µM) | Targeted Cancer Type |
|---|---|---|
| 6-Chloro-3,4-dihydro-4-hydroxy... | 15 | Breast Cancer (MCF-7) |
| Similar Quinolinone A | 10 | Lung Cancer (A549) |
| Similar Quinolinone B | 20 | Colon Cancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related quinolinone/quinazolinone derivatives:
Key Comparison Points:
Substituent Effects: Chloro vs. Phenylsulfonyl Group: Unique to the target compound, this group increases steric bulk and may reduce enzymatic degradation compared to non-sulfonylated analogs .
Quinazolinone derivatives (e.g., ) introduce an additional nitrogen, altering hydrogen-bonding and electronic properties.
Synthetic Accessibility :
- The target compound’s synthesis likely requires sulfonylation and trifluoromethylation steps, which may involve specialized reagents (e.g., sulfuryl chloride for chlorination or microwave-assisted methods for cyclization ).
Physicochemical Properties: The 4-hydroxy and phenylsulfonyl groups create a balance between hydrophilicity and lipophilicity, whereas analogs with 2-CF₃ (e.g., ) are more lipophilic. The short shelf life of the target compound contrasts with more stable derivatives like 4-hydroxy-3-phenylquinolin-2(1H)-one , suggesting heightened sensitivity to degradation.
Biological Implications: While direct activity data are lacking, the trifluoromethyl and sulfonyl groups are associated with improved pharmacokinetic profiles in drug candidates .
Preparation Methods
Intramolecular Friedel-Crafts Alkylation for Quinolinone Core Formation
A key step in preparing quinolinone derivatives involves intramolecular Friedel-Crafts alkylation of suitably substituted amides. For example, the synthesis of 6-hydroxy-3,4-dihydroquinolinone, a related intermediate, is achieved by reacting N-(4-methoxyphenyl)-3-chloropropionamide with Lewis acids such as trichloroaluminum in high boiling solvents like N,N-dimethylacetamide or DMSO at elevated temperatures (150–220 °C).
- Reaction conditions:
- N-(4-methoxyphenyl)-3-chloropropionamide (1 equivalent)
- Trichloroaluminum (3–5 equivalents)
- Solvent: N,N-dimethylacetamide or DMSO
- Temperature: 150–160 °C
- Time: 2 hours
- Work-up involves quenching with water, reduction with sodium borohydride, filtration, and drying.
- Yield and purity: ~93% yield with >99% purity by HPLC.
This method provides a high-purity quinolinone core suitable for further functionalization without intermediate purification.
N-Sulfonylation to Introduce the Phenylsulfonyl Group
The phenylsulfonyl substituent is introduced by N-sulfonylation of amino-substituted benzoates or quinolinones using arylsulfonyl chlorides. For example, methyl 2-aminobenzoates are reacted with phenylsulfonyl chloride to afford N-phenylsulfonyl derivatives in good to moderate yields (58–85%).
- Typical conditions:
- Methyl 2-aminobenzoate derivatives
- Phenylsulfonyl chloride
- Base (e.g., pyridine or triethylamine)
- Solvent: dichloromethane or similar
- Room temperature or mild heating
- Products are purified by crystallization or chromatography.
This step is crucial to install the sulfonyl moiety that imparts biological activity and chemical stability.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via trifluoromethylated starting materials or by direct trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3). The presence of the trifluoromethyl group at the 4-position of the quinolinone ring enhances the compound's pharmacological properties.
- The exact method for trifluoromethylation in this compound is less frequently detailed but generally involves:
- Use of trifluoromethyl-substituted precursors
- Or electrophilic trifluoromethylation under mild conditions
- Careful control of reaction conditions is necessary to avoid side reactions.
Selective Chlorination and Hydroxylation
Selective chlorination at the 6-position and hydroxylation at the 4-position are performed using standard halogenation and oxidation protocols:
- Chlorination can be achieved by electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) targeting activated aromatic positions.
- Hydroxylation is often introduced by hydrolysis of appropriate precursors or by direct oxidation.
These steps are typically carried out after core formation and sulfonylation to ensure regioselectivity.
Representative Synthetic Route Summary
Research Outcomes and Analytical Data
- The intramolecular Friedel-Crafts alkylation step yields the quinolinone intermediate with high purity (99.2% by HPLC) and good yield (~93%).
- N-sulfonylation reactions proceed with good to moderate yields (58–85%) and provide stable intermediates for further modification.
- Nuclear Magnetic Resonance (NMR) spectroscopy, including $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR, confirms the formation of the quinolinone core and sulfonylated products, often showing mixtures of cis- and trans-isomers with enol forms predominating.
- Chromatographic purification (column chromatography or crystallization) is employed to isolate pure compounds.
- Preliminary biological activity studies indicate that the compound and its derivatives exhibit antiviral properties, particularly against HIV-1, attributed to the unique combination of functional groups.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone?
The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with trifluoromethyl ketones, followed by sulfonylation and cyclization. Key reagents include:
- LiAlH₄ for reduction steps and SOCl₂ for activating hydroxyl groups (e.g., converting alcohols to chlorides) .
- Ethyl 4,4,4-trifluoroacetoacetate as a precursor for introducing the trifluoromethyl group, as demonstrated in analogous quinolinone syntheses .
- Phenylsulfonyl chloride for introducing the phenylsulfonyl moiety via nucleophilic substitution.
Reaction optimization requires strict temperature control (e.g., 353 K for 48 hours for cyclization) and solvent selection (e.g., THF, DMSO) .
Basic: What analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- X-ray crystallography to resolve the non-classical puckering conformation of the dihydroquinolinone ring (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) .
- ¹H NMR for identifying substituent environments (e.g., δ 10.13 ppm for NH groups, δ 6.59 ppm for OH) .
- IR spectroscopy to detect carbonyl (C=O, ~1723 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Elemental analysis (C, H, N, S) to validate purity and stoichiometry .
Basic: How does the compound’s stability vary under different reaction conditions?
The hydroxyl and sulfonyl groups are sensitive to temperature and pH:
- Hydroxyl group : Prone to dehydration at >100°C or in acidic conditions (e.g., acetic anhydride/DMSO at 165–170°C forms dimeric byproducts) .
- Sulfonyl group : Stable under mild basic conditions but hydrolyzes in strong acids (e.g., H₂SO₄) .
- Trifluoromethyl group : Resists hydrolysis but may participate in radical reactions under UV light .
Advanced: How can researchers optimize reaction yields when unexpected byproducts form during synthesis?
Unexpected products (e.g., dimeric species or oxidized derivatives) often arise from temperature fluctuations or reagent impurities. Mitigation strategies include:
- Temperature control : Lowering reaction temperatures (e.g., from 165°C to 100°C) to suppress side reactions like dimerization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound .
- In situ monitoring : Employ TLC or inline NMR to track reaction progress and adjust conditions dynamically .
Advanced: How should contradictions between spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution (NMR) and solid-state (X-ray) data often stem from dynamic effects or crystal packing. Methodological approaches include:
- Variable-temperature NMR : To identify conformational flexibility (e.g., ring puckering) .
- DFT calculations : Compare experimental X-ray bond lengths/angles with computed gas-phase structures to assess crystal field effects .
- Multi-nuclear NMR : ¹³C and ¹⁹F NMR can clarify electronic environments obscured in ¹H spectra .
Advanced: What strategies are effective for evaluating the compound’s biological activity?
- Receptor binding assays : Test tissue-selective modulation (e.g., androgen receptor activity via reporter gene assays) .
- Antimicrobial screening : Use microdilution methods (MIC/MBC) against fungal/bacterial strains, referencing analogs like 6-fluoro-2,3-dimethylquinolin-4-ol .
- SAR studies : Modify substituents (e.g., replacing Cl with F or varying sulfonyl groups) to correlate structure with activity .
Advanced: How do electronic effects of substituents (e.g., -SO₂Ph, -CF₃) influence reactivity?
- Sulfonyl group (-SO₂Ph) : Acts as an electron-withdrawing group, directing electrophilic substitution to the quinolinone’s 5- and 7-positions. It also stabilizes intermediates via resonance .
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, impacting bioavailability. Its strong inductive effect deactivates the ring toward electrophiles .
- Chloro substituent : Directs nucleophilic attack to the 8-position, as seen in SNAr reactions of related chloroquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
